molecular formula C13H21BO3 B13613441 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one

Cat. No.: B13613441
M. Wt: 236.12 g/mol
InChI Key: OHEYIACEJMOCJN-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethyl sulfoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and as a probe in biological assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds through various catalytic cycles. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex organic synthesis and in the development of new materials .

Properties

Molecular Formula

C13H21BO3

Molecular Weight

236.12 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C13H21BO3/c1-11(2)12(3,4)17-14(16-11)9-8-10(15)13(9)6-5-7-13/h9H,5-8H2,1-4H3

InChI Key

OHEYIACEJMOCJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCC3

Origin of Product

United States

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